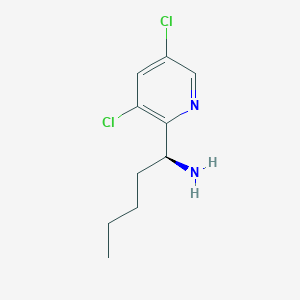
(R)-1-(2,3-Dimethylphenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(2,3-Dimethylphenyl)butan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine family and is characterized by the presence of a butan-1-amine group attached to a 2,3-dimethylphenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dimethylphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylbenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,3-dimethylbenzaldehyde and the amine precursor.
Reduction: The intermediate is then subjected to a reduction reaction, often using reducing agents like sodium borohydride or lithium aluminum hydride, to yield the desired ®-1-(2,3-Dimethylphenyl)butan-1-amine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,3-Dimethylphenyl)butan-1-amine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反応の分析
Types of Reactions
®-1-(2,3-Dimethylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.
Acylation: The compound can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学的研究の応用
®-1-(2,3-Dimethylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of ®-1-(2,3-Dimethylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-1-(2,3-Dimethylphenyl)butan-1-amine: The enantiomer of the compound, with similar chemical properties but different biological activity due to its chirality.
1-(2,3-Dimethylphenyl)butan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(2,3-Dimethylphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-(2,3-Dimethylphenyl)butan-1-amine is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role in the compound’s effectiveness.
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
(1R)-1-(2,3-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h5,7-8,12H,4,6,13H2,1-3H3/t12-/m1/s1 |
InChIキー |
IKLDDWSUHKLYJE-GFCCVEGCSA-N |
異性体SMILES |
CCC[C@H](C1=CC=CC(=C1C)C)N |
正規SMILES |
CCCC(C1=CC=CC(=C1C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


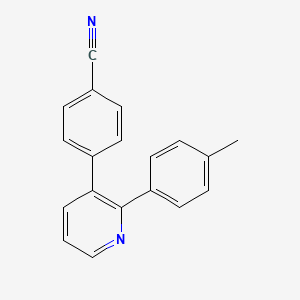
![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)

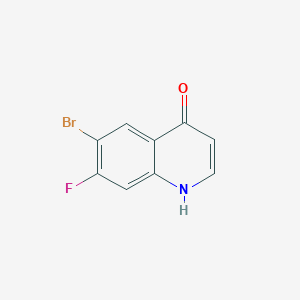

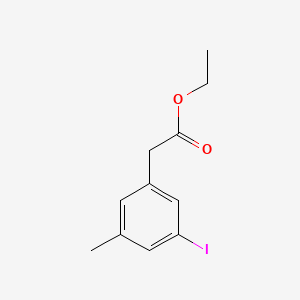
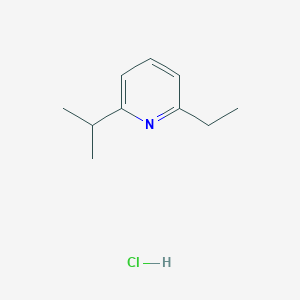
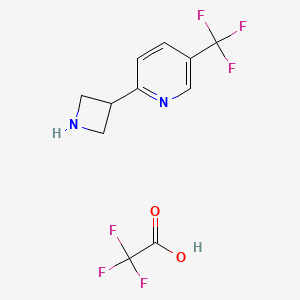
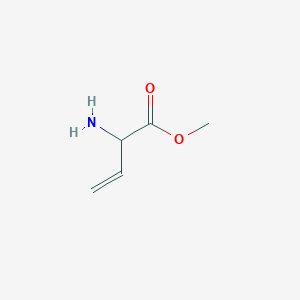
![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
